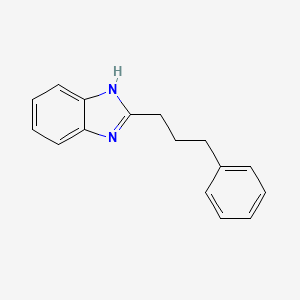

2-(3-phenylpropyl)-1H-benzimidazole

Description

Contextualization within the Field of Benzimidazole (B57391) Chemistry

Benzimidazole, a bicyclic molecule formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, constitutes a "privileged structure" in medicinal chemistry. nih.gov This scaffold is a core component of numerous compounds with a vast array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govnih.govresearchgate.net The versatility of the benzimidazole ring, particularly the amenability of its N-1, C-2, and C-6 positions to substitution, allows for the synthesis of a large library of derivatives with fine-tuned pharmacological profiles. nih.govnih.gov The parent benzimidazole molecule itself is structurally analogous to purines, a fundamental component of DNA, which provides a basis for its interaction with biological systems. nih.gov The investigation of 2-substituted benzimidazoles is a particularly active area of research, as modifications at this position significantly influence the compound's biological efficacy. researchgate.net

Rationale for Investigating 2-(3-phenylpropyl)-1H-benzimidazole as a Research Target

The rationale for the specific investigation of this compound stems from several key considerations within the broader field of benzimidazole research. The introduction of a 3-phenylpropyl group at the C-2 position is a strategic design choice. The alkyl chain provides flexibility, while the terminal phenyl group introduces lipophilicity, which can be crucial for penetrating biological membranes.

Structure-activity relationship (SAR) studies on benzimidazole derivatives have indicated that the nature of the substituent at the C-2 position is a critical determinant of biological activity. nih.gov For instance, research on related compounds has shown that N-alkylation and substitution at the C-2 position can lead to potent antimicrobial and anticancer agents. nih.govnih.gov The 3-phenylpropyl moiety, therefore, represents a specific combination of length and aromaticity that warrants investigation to explore its unique contribution to the pharmacological profile of the benzimidazole core. The synthesis of various 2-substituted benzimidazoles is often achieved through the condensation of o-phenylenediamine (B120857) with corresponding aldehydes or carboxylic acids, a well-established synthetic route that allows for systematic exploration of different substituents. researchgate.netorientjchem.orgrsc.org

Current Landscape and Gaps in Academic Knowledge Pertaining to the Compound

The current academic landscape is rich with studies on a multitude of benzimidazole derivatives. Research has extensively covered compounds with various aryl and alkyl substitutions at the C-2 position, as well as N-substituted benzimidazoles. nih.govnih.govresearchgate.net For example, derivatives like 1,3-bis(3-phenylpropyl)-1H-benzimidazole-2(3H)-tellurone have been synthesized and their crystal structures elucidated, providing valuable data on the conformational properties of the phenylpropyl substituent. nih.gov Similarly, the synthesis and characterization of analogous compounds such as 2-propyl-1H-benzimidazole have been reported, offering comparative spectroscopic data. orientjchem.org

However, a significant gap in the literature exists specifically for this compound. While its synthesis is theoretically straightforward, and some basic predicted properties are available, dedicated studies on its biological activity, detailed spectroscopic characterization, and potential applications are scarce. Most of the in-depth pharmacological evaluations have focused on derivatives with additional substitutions on the benzimidazole or phenyl ring, or on different N-alkyl groups. nih.govnih.gov This lack of focused research presents an opportunity for novel investigations into the intrinsic properties of this specific molecule.

Scope and Objectives of Advanced Research on this compound

Future advanced research on this compound should aim to fill the existing knowledge gaps. The primary objectives of such research would include:

Definitive Synthesis and Characterization: Development of an optimized, high-yield synthesis protocol for this compound, followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and single-crystal X-ray diffraction to unequivocally determine its structure and conformation. orientjchem.orgrsc.org

Pharmacological Screening: A systematic evaluation of the compound's biological activity across a range of assays, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and analgesic tests. nih.govnih.gov This would establish a baseline pharmacological profile.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives, for instance, by introducing substituents on the phenyl ring of the 3-phenylpropyl group or at the N-1 position of the benzimidazole core, to understand how these modifications impact biological activity.

Computational and Mechanistic Studies: Employing molecular docking and other in silico methods to predict potential biological targets and to elucidate the mechanism of action for any observed biological activities. nih.gov

Chemical Properties and Synthesis Data

Below are tables summarizing some of the known and predicted properties of this compound and related compounds, as well as typical synthetic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆N₂ | chemicalbook.com |

| Molecular Weight | 236.31 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 461.4 ± 24.0 °C | chemicalbook.com |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | chemicalbook.com |

Table 2: Spectroscopic Data for a Related Compound: 2-Propyl-1H-Benzimidazole

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| FT-IR | 3209 | N-H stretch | orientjchem.org |

| FT-IR | 2962, 2931 | Aliphatic C-H stretch | orientjchem.org |

| ¹H NMR | 7.29 (t, 2H), 7.71 (t, 2H) | Benzene protons | orientjchem.org |

| ¹H NMR | 4.28 (s) | N-H proton | orientjchem.org |

| ¹H NMR | 2.42 (s) | -CH₂-CH₂- | orientjchem.org |

| ¹H NMR | 1.43 (s) | CH₂-CH₂- | orientjchem.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(3-phenylpropyl)-1H-benzimidazole |

InChI |

InChI=1S/C16H16N2/c1-2-7-13(8-3-1)9-6-12-16-17-14-10-4-5-11-15(14)18-16/h1-5,7-8,10-11H,6,9,12H2,(H,17,18) |

InChI Key |

UNFZYVZRIDSAOD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3N2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3 Phenylpropyl 1h Benzimidazole

Historical and Contemporary Approaches to 1H-Benzimidazole Core Synthesis

The foundational chemistry for creating the 1H-benzimidazole core has been well-established for over a century. The most traditional and widely practiced method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. researchgate.netichem.md This method remains a cornerstone of benzimidazole (B57391) synthesis due to its simplicity and the ready availability of starting materials.

In a contemporary context, significant advancements have been made to improve the efficiency, environmental friendliness, and substrate scope of benzimidazole synthesis. Modern approaches often employ catalysts to facilitate the condensation reaction under milder conditions. A variety of catalysts, including metal catalysts, solid acids, and even green catalysts, have been explored. organic-chemistry.orgresearchgate.net For instance, the use of heterogeneous catalysts is advantageous for easy separation and reusability. Nanoparticle catalysts, such as those based on zinc oxide or gold, have also demonstrated high efficacy in promoting the synthesis of 2-substituted benzimidazoles at ambient conditions. nih.govresearchgate.net Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, significantly reducing reaction times and often improving yields. organic-chemistry.org

Specific Synthetic Routes for Constructing the 2-(3-phenylpropyl) Side Chain

The construction of 2-(3-phenylpropyl)-1H-benzimidazole can be achieved through several synthetic strategies, primarily involving either the direct condensation of precursors already containing the 3-phenylpropyl moiety or the post-functionalization of a pre-formed benzimidazole ring.

A direct and common route to this compound is the condensation of o-phenylenediamine with a carboxylic acid or an aldehyde bearing the 3-phenylpropyl group.

From 4-phenylbutanoic acid: The reaction of o-phenylenediamine with 4-phenylbutanoic acid, typically in the presence of an acid catalyst such as polyphosphoric acid (PPA) or under high-temperature water conditions, would lead to the formation of the target compound. The reaction proceeds through the formation of an intermediate amide followed by cyclodehydration.

From 4-phenylbutanal (B95494): Alternatively, the condensation of o-phenylenediamine with 4-phenylbutanal can yield the desired benzimidazole. This reaction often requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. Various oxidizing systems, including air, hydrogen peroxide, or catalytic amounts of transition metals, can be employed. nih.gov The use of a sulfur-based reagent like sodium hydrogen sulfite (B76179) has been shown to be effective for the synthesis of 2-alkylbenzimidazoles from aliphatic aldehydes. tandfonline.com

The choice between the carboxylic acid or aldehyde precursor depends on their commercial availability, stability, and the desired reaction conditions.

Modern organic synthesis offers powerful cross-coupling reactions that can be adapted for the synthesis of this compound. These methods typically involve the formation of a carbon-carbon bond between a pre-functionalized benzimidazole and a suitable coupling partner.

Palladium-Catalyzed Cross-Coupling: A plausible approach involves the Suzuki-Miyaura coupling of a 2-halobenzimidazole (e.g., 2-chloro- or 2-bromobenzimidazole) with (3-phenylpropyl)boronic acid or its corresponding ester. Palladium catalysts, in the presence of a suitable ligand and base, are highly effective in mediating such C-C bond formations. nih.govacs.org

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions have also gained prominence in the synthesis of N-heterocycles. nih.govthieme-connect.debenthamdirect.comacs.org For instance, a copper-catalyzed reaction could potentially be developed to couple a 2-halobenzimidazole with a Grignard reagent derived from 1-halo-3-phenylpropane.

These coupling strategies offer the advantage of modularity, allowing for the late-stage introduction of the 3-phenylpropyl group onto a pre-existing benzimidazole core.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The choice of solvent can significantly influence the reaction rate, yield, and purity of the product. For condensation reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective. researchgate.net In some cases, greener solvents like ethanol (B145695) or even water under high-temperature conditions have been successfully employed. researchgate.net For catalyst-driven reactions, the solvent must be compatible with the catalytic system. The following table illustrates the effect of different solvents on the yield of a model synthesis of 2-phenyl-1H-benzimidazole, which can serve as a guide for optimizing the synthesis of the target compound.

| Solvent | Yield (%) |

|---|---|

| CHCl₃ | 40 |

| CH₃CN | - |

| MeOH | - |

| Ether | - |

| DMF | - |

| Solvent-free | 20 |

Data adapted from a study on the synthesis of 2-phenyl-1H-benzimidazole and may not be directly representative for this compound. nih.gov

Temperature is a critical parameter in benzimidazole synthesis. Traditional condensation reactions often require high temperatures (typically >150 °C) to drive the cyclodehydration. researchgate.net However, with the use of effective catalysts, the reaction temperature can often be significantly lowered, sometimes even to room temperature. researchgate.net Microwave-assisted synthesis can further enhance reaction rates by rapidly heating the reaction mixture. organic-chemistry.org

Pressure is generally not a critical parameter for most benzimidazole syntheses conducted in the liquid phase under conventional heating. However, in reactions involving gaseous reagents or when performing reactions in a sealed vessel at high temperatures (e.g., with high-temperature water), pressure will be an important factor to control.

The following table shows the effect of temperature on the yield of a model benzimidazole synthesis, highlighting the importance of this parameter.

| Temperature (°C) | Yield (%) |

|---|---|

| Room Temperature | - |

| 50 | - |

| 65 | - |

| 70 | - |

Data for a model synthesis of substituted benzimidazoles; specific values for this compound would require experimental determination. ichem.md

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzimidazole derivatives to minimize environmental impact. chemmethod.com The focus is on reducing waste, avoiding hazardous solvents, lowering energy consumption, and utilizing renewable resources and recyclable catalysts. ijpdd.orgchemmethod.com

Key green strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. mdpi.comrjptonline.org This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes using catalysts like alumina. rjptonline.org

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or under solid-state grinding conditions is a cornerstone of green synthesis. nih.govumich.edu This approach eliminates the need for potentially toxic and volatile organic solvents, simplifies work-up procedures, and reduces chemical waste. umich.edu The one-pot condensation of o-phenylenediamine and an appropriate aldehyde or acid can be achieved by grinding the reactants, sometimes with a solid catalyst. nih.gov

Use of Green Solvents : When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent, and some catalytic systems, like those using Er(OTf)₃, are highly effective in aqueous media. mdpi.com Other green alternatives include polyethylene (B3416737) glycol (PEG) and ionic liquids, which are non-volatile and can often be recycled. ijpdd.orgchemmethod.com

Recyclable Catalysts : The use of heterogeneous catalysts, such as zeolites, clays, and supported nanoparticles, is a key green strategy. nih.govijpdd.org Their easy separation from the reaction mixture by simple filtration allows them to be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable. nih.gov

| Green Chemistry Approach | Description | Advantages for Benzimidazole Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction. | Reduced reaction times, higher yields, increased purity. | mdpi.comrjptonline.org |

| Solvent-Free Conditions | Reactants are mixed and heated without a solvent, or ground together at room temperature. | Eliminates solvent waste, simplifies purification, lowers environmental impact. | nih.govumich.edu |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, inexpensive, and environmentally safe. | mdpi.com |

| Recyclable Heterogeneous Catalysts | Using solid catalysts (e.g., clays, zeolites, nanoparticles) that are easily separated and reused. | Reduces catalyst waste, lowers cost, promotes sustainability. | nih.govijpdd.org |

Advanced Purification Techniques for Research-Grade this compound

Achieving research-grade purity (typically >99%) is critical for the accurate evaluation of the physicochemical and biological properties of this compound. Following synthesis, the crude product often contains unreacted starting materials, by-products, and residual catalyst. Advanced purification techniques are therefore essential.

Recrystallization : This is a fundamental technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound forms pure crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzimidazoles, alcoholic solvents are often effective. google.com The process can be enhanced by treatment with activated carbon to remove colored impurities before crystallization. google.com

Adsorption Chromatography : Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For benzimidazoles, silica (B1680970) gel is a common stationary phase. dtic.mil The crude mixture is loaded onto the column, and a solvent or mixture of solvents (the mobile phase) is passed through. Compounds separate based on their polarity, with less polar compounds eluting faster. By carefully selecting the solvent system (e.g., a mixture of benzene (B151609) and ethyl acetate), high purity fractions of the desired product can be isolated. dtic.mil

Vacuum Sublimation : Sublimation is a phase transition from solid to gas, followed by deposition back to a solid. It is an excellent method for purifying thermally stable, non-volatile compounds. dtic.mil Under high vacuum and elevated temperatures, the compound sublimes and then crystallizes on a cold surface, leaving non-volatile impurities behind. This technique is particularly powerful for achieving hyper-pure materials, as it can effectively remove inorganic salts and high molecular weight polymeric by-products. Given the thermal stability of the benzimidazole core, this method is highly suitable for final purification to research-grade standards. dtic.mil

| Technique | Principle | Application for this compound | Purity Level |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification to remove bulk impurities. Solvents like ethanol are common. | Good to High |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Separation from by-products with similar solubility but different polarity. | High to Very High |

| Vacuum Sublimation | Purification via solid-gas-solid phase transition under reduced pressure. | Final purification step for thermally stable compounds to remove non-volatile impurities. | Very High (Research Grade) |

Structural Modification and Derivatization of the 2 3 Phenylpropyl 1h Benzimidazole Scaffold

Strategies for Functional Group Introduction onto the Benzimidazole (B57391) Ring System

The benzimidazole ring is a privileged structure in drug discovery, and its functionalization is a key strategy for developing new therapeutic agents. The introduction of various functional groups onto this heterocyclic core can be achieved through several well-established synthetic methodologies.

Electrophilic Aromatic Substitution Reactions on the Benzimidazole Core

The benzimidazole ring system is susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the reaction conditions and the nature of the electrophile. The benzene (B151609) portion of the benzimidazole nucleus is π-excessive, making positions 4, 5, 6, and 7 prone to attack by electrophiles. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

For instance, nitration of benzimidazoles can be achieved using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+) as the electrophile. libretexts.org The position of substitution is directed by the existing substituents on the ring. The electron-donating or withdrawing nature of these groups can activate or deactivate the ring towards electrophilic attack and influence the ortho, para, or meta substitution pattern. libretexts.orgresearchgate.net

Friedel-Crafts alkylation and acylation reactions, while classic methods for forming carbon-carbon bonds with aromatic rings, can be challenging with benzimidazoles due to the potential for N-alkylation or N-acylation at the imidazole (B134444) nitrogens and the Lewis acid catalyst's interaction with the basic nitrogens. researchgate.netnih.gov However, under specific conditions, these reactions can be directed to the benzene ring.

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic substitution reactions on the benzimidazole ring typically occur at the 2-position, which is electron-deficient due to the influence of the two nitrogen atoms. chemicalbook.com This makes it susceptible to attack by nucleophiles, especially when a good leaving group is present at this position.

For example, 2-halobenzimidazoles can undergo nucleophilic displacement of the halide by various nucleophiles. However, the reactivity can be influenced by the substituent at the N1 position. Unsubstituted 2-chlorobenzimidazole (B1347102) is often unreactive towards strong nucleophiles because the nucleophile can deprotonate the N1-H, retarding the substitution at C2. longdom.org In contrast, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. longdom.orgresearchgate.net

The synthesis of 2-aminobenzimidazole (B67599) derivatives is another important application of nucleophilic substitution. This can be achieved by reacting 2-chlorobenzimidazoles with ammonia (B1221849) or primary amines. longdom.org The regioselectivity of these reactions is generally high for the 2-position.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including benzimidazoles. nih.govyoutube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: This reaction involves the coupling of a halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. For benzimidazoles, this typically involves a halogenated benzimidazole (e.g., 2-bromobenzimidazole) and a boronic acid or ester. nih.govyoutube.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers, with bulky trialkylphosphines like P(t-Bu)3 being particularly effective. nih.gov

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of the 2-(3-phenylpropyl)-1H-benzimidazole scaffold, a halogenated benzimidazole could be coupled with various alkynes to introduce alkynyl moieties, which can serve as handles for further transformations.

These palladium-catalyzed methods offer a powerful and versatile approach to introduce a wide array of substituents onto the benzimidazole core, significantly expanding the chemical space accessible for this scaffold. organic-chemistry.org

Modifications of the Phenylpropyl Side Chain

The phenylpropyl side chain provides another key site for structural modification, allowing for the fine-tuning of the molecule's properties. These modifications can be directed at either the aromatic phenyl ring or the aliphatic propyl chain.

Aromatic Ring Substitutions on the Phenyl Moiety

The phenyl ring of the 3-phenylpropyl group can be functionalized using standard electrophilic aromatic substitution reactions. The directing effects of any existing substituents on the phenyl ring will govern the position of the incoming electrophile. For example, nitration, halogenation, or acylation can introduce a variety of functional groups onto this ring.

Aliphatic Chain Alterations and Homologations

The three-carbon propyl chain can also be modified. Homologation, the process of extending the alkyl chain, can be achieved through various synthetic routes. For instance, the side chain could be synthesized from different starting materials to yield longer or shorter alkyl chains.

Furthermore, functional groups can be introduced into the aliphatic chain. For example, oxidation could introduce a carbonyl group, or other reactions could lead to the incorporation of hydroxyl or amino groups. These modifications can alter the flexibility and polarity of the side chain, which can be crucial for optimizing interactions with biological targets.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold is crucial for understanding how its chemical structure relates to its biological activity. SAR studies involve the synthesis and evaluation of a series of analogues to identify key structural features responsible for the desired pharmacological effects. These studies can guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. rroij.comresearchgate.net

The synthesis of such analogues typically begins with the condensation of o-phenylenediamine (B120857) with an appropriate carboxylic acid or its derivative. rroij.comorganic-chemistry.org For the parent compound, 4-phenylbutanoic acid would be the logical starting material. Subsequent modifications can be introduced at various positions of the benzimidazole ring system and the phenylpropyl side chain.

The exploration of positional isomers is a fundamental strategy in SAR studies. researchgate.net For the this compound scaffold, this involves altering the substitution pattern on both the benzimidazole core and the terminal phenyl ring.

Benzimidazole Core Isomers: The benzimidazole ring can be substituted at positions 4, 5, 6, and 7. The introduction of substituents at these positions can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, the synthesis of 5- or 6-substituted benzimidazoles is common, and the resulting isomers can exhibit distinct biological activities. researchgate.net The synthesis of these isomers typically involves starting with the appropriately substituted o-phenylenediamine. The reaction of a substituted o-phenylenediamine with 4-phenylbutanoic acid would yield a mixture of 5- and 6-substituted positional isomers, which would then require separation and characterization.

Phenyl Ring Isomers: The terminal phenyl ring of the 3-phenylpropyl group can also be substituted at the ortho, meta, or para positions. These substitutions can probe the steric and electronic requirements of the binding pocket. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic nature of the phenyl ring, which can be critical for interactions such as pi-stacking or cation-pi interactions.

It is important to note that the parent compound, this compound, is achiral. However, the introduction of substituents on the propyl chain could create stereogenic centers, leading to stereoisomeric variants. For example, methylation of the benzylic carbon of the phenylpropyl chain would result in a pair of enantiomers. The differential biological activity of such enantiomers is a common phenomenon in medicinal chemistry and highlights the importance of stereochemistry in drug-receptor interactions.

Table 1: Representative Positional Isomers of this compound for SAR Studies

| Compound ID | Substitution on Benzimidazole | Substitution on Phenyl Ring | Rationale for Synthesis |

| 1a | 5-Nitro | Unsubstituted | Investigate the effect of a strong electron-withdrawing group on the benzimidazole core. |

| 1b | 6-Nitro | Unsubstituted | Compare the biological activity with the 5-nitro isomer to understand positional effects. |

| 1c | 5-Amino | Unsubstituted | Explore the impact of an electron-donating group and potential for hydrogen bonding. |

| 1d | Unsubstituted | 4-Chloro | Assess the influence of a halogen atom on the terminal phenyl ring. |

| 1e | Unsubstituted | 3-Methoxy | Study the effect of an electron-donating group at the meta position of the phenyl ring. |

| 1f | Unsubstituted | 2-Methyl | Probe for steric hindrance near the terminus of the side chain. |

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the biological activity, toxicity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comnih.gov The this compound scaffold offers several opportunities for bioisosteric replacements.

Phenyl Ring Replacements: The terminal phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore different electronic distributions and hydrogen bonding capabilities. nih.gov Common bioisosteres for a phenyl ring include pyridine (B92270), thiophene, and furan. cambridgemedchemconsulting.com Saturated carbocyclic rings, such as cyclohexane, or more constrained systems like bicyclo[1.1.1]pentane (BCP), have also been used as non-classical bioisosteres to reduce lipophilicity and improve metabolic stability. nih.govchem-space.com

Alkyl Chain Modifications: The three-carbon propyl linker can be altered in length or rigidity. Shortening or lengthening the alkyl chain can help determine the optimal distance between the benzimidazole core and the terminal ring for biological activity. Introducing conformational constraints, for example by incorporating a cyclopropane (B1198618) ring or a double bond within the chain, can lock the molecule into a specific conformation, which may be more favorable for binding to a target.

Benzimidazole Core Analogues: The benzimidazole core itself is a bioisostere of naturally occurring purines and indoles, which contributes to its ability to interact with a wide range of biological targets. estranky.sk Within the benzimidazole ring, the benzene part can be replaced with a pyridine to give an imidazopyridine, or the imidazole ring can be replaced with other five-membered heterocycles.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Phenyl Ring | Pyridyl Ring | Introduce a nitrogen atom for potential hydrogen bonding and altered electronics. | Modified solubility, target interaction, and metabolic profile. |

| Phenyl Ring | Thienyl Ring | Alter aromaticity and electronic properties. | Changes in binding affinity and selectivity. |

| Phenyl Ring | Cyclohexyl Ring | Reduce aromaticity and lipophilicity. | Improved metabolic stability and solubility. |

| Propyl Chain | Propenyl Chain | Introduce rigidity and a defined geometry. | Enhanced binding affinity due to conformational restriction. |

| Propyl Chain | Ether Linkage | Increase flexibility and polarity. | Altered pharmacokinetic properties. |

| Benzimidazole | Imidazopyridine | Modulate the electronic properties of the heterocyclic core. | Changes in pKa and potential for new interactions with the target. |

Covalent and Non-Covalent Derivatization for Probe Development

Chemical probes are essential tools for studying the function of proteins and other biological targets. The this compound scaffold can be derivatized to create both covalent and non-covalent probes.

Covalent Probe Development: Covalent probes form a stable, irreversible bond with their target protein, which can be useful for target identification, validation, and imaging. To create a covalent probe from the this compound scaffold, a reactive electrophilic group, often called a "warhead," needs to be incorporated into the molecule. This warhead is designed to react with a nucleophilic amino acid residue, such as cysteine or lysine, in the binding site of the target protein.

Commonly used warheads that could be appended to the scaffold include acrylamides, chloroacetamides, or fluoromethylketones. Additionally, a "clickable" handle, such as an alkyne or an azide, can be incorporated into the probe. nih.gov This allows for the subsequent attachment of a reporter tag, like a fluorophore or a biotin (B1667282) molecule, via click chemistry for visualization or affinity purification. For example, a terminal alkyne could be introduced on the phenyl ring or at the N-1 position of the benzimidazole for this purpose.

Non-Covalent Probe Development: Non-covalent probes bind to their target through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These probes are often used in assays where reversible binding is required, such as in fluorescence polarization or surface plasmon resonance experiments. The development of non-covalent probes from the this compound scaffold would involve the introduction of a reporter group, such as a fluorophore, directly into the molecule without a reactive warhead. The key challenge in designing such probes is to ensure that the addition of the reporter group does not significantly disrupt the binding of the probe to its target.

Table 3: Strategies for the Derivatization of this compound for Probe Development

| Probe Type | Derivatization Strategy | Example Functional Group | Application |

| Covalent | Introduction of a reactive electrophile (warhead). | Acrylamide, Chloroacetamide | Irreversible inhibition, target identification. |

| Covalent | Incorporation of a "clickable" handle. | Terminal Alkyne, Azide | Post-labeling with reporter tags (e.g., fluorophores, biotin). |

| Non-Covalent | Direct attachment of a fluorescent reporter. | Fluorescein, Rhodamine | Reversible binding assays, fluorescence microscopy. |

| Non-Covalent | Introduction of a photo-crosslinking group. | Benzophenone, Diazirine | Covalent capture of the target protein upon photoactivation. |

Mechanistic Studies of 2 3 Phenylpropyl 1h Benzimidazole and Its Analogues in Biological Systems

Investigation of Molecular Targets and Ligand-Receptor Interactions in Vitro

The biological activity of benzimidazole (B57391) derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The structural features of these compounds, such as the fused aromatic ring system and the potential for substitution at various positions, allow for a range of interactions with biological macromolecules. researchgate.net

Enzyme Inhibition and Activation Assays (Cell-Free and Cell-Based)

Research has demonstrated that benzimidazole analogs can act as potent inhibitors of several key enzymes implicated in disease, particularly in cancer.

One of the crucial targets for a number of benzimidazole derivatives is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein that is frequently overexpressed in cancer cells. acs.org A series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their ability to inhibit Bcl-2. In cell-based assays using the MCF-7 human breast cancer cell line, specific derivatives were found to be potent cytotoxic agents. acs.org

Protein kinases are another major class of enzymes targeted by benzimidazole analogs. Derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the BRAFV600E mutant kinase. nih.gov For instance, a novel benzimidazole derivative, compound 4 , demonstrated significant inhibitory activity against both EGFR and BRAFV600E with IC50 values of 0.55 ± 0.10 µM and 1.70 ± 0.20 µM, respectively. nih.gov Another study on a 2-aryl benzimidazole derivative, compound 5a , revealed its ability to inhibit both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) activity in breast cancer cell lines. nih.gov The IC50 value for compound 5a in BT-474 cells, which have high HER2 expression, was 3.58 μM. nih.gov

Furthermore, some bis-benzimidazole derivatives have been identified as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and transcription. nih.gov The flexible nature of the bis-benzimidazole structure is thought to facilitate high-affinity binding to DNA, which in turn disrupts the formation of the cleavable complex with topoisomerases. nih.gov

| Compound/Analog Class | Target Enzyme | Assay Type | Key Findings | Reference |

| Alkylsulfonyl benzimidazoles | Bcl-2 | Cell-based cytotoxicity | Potent cytotoxic activity in MCF-7 cells. | acs.org |

| Benzimidazole derivative 4 | EGFR, BRAFV600E | Cell-free kinase assay | IC50 = 0.55 µM (EGFR), 1.70 µM (BRAFV600E) | nih.gov |

| 2-Aryl benzimidazole 5a | EGFR, HER2 | Cell-based assay | IC50 = 3.58 µM in BT-474 cells. | nih.gov |

| Bis-benzimidazole derivatives | Topoisomerase I and II | Not specified | Inhibition of enzyme activity through DNA binding. | nih.gov |

Receptor Binding Profiling and Affinity Determination

The interaction of benzimidazole analogs with cellular receptors is another key aspect of their mechanism of action. One notable example is the antagonism of the androgen receptor (AR). Galeterone, a benzimidazole-containing compound, has been shown to block the binding of androgens to the AR. nih.gov This antagonistic effect is attributed to the presence of the benzimidazole moiety within the steroidal structure, which enhances its activity against the AR. nih.gov This disruption of androgen signaling is a critical mechanism for its anticancer effects in prostate cancer. nih.gov

Molecular docking studies have also been employed to predict the binding affinities of various benzimidazole derivatives to different receptors. For instance, in silico studies of 2-phenyl benzimidazole have shown a high binding affinity for the estrogen receptor, suggesting its potential as a modulator of this receptor. researchgate.net

| Compound/Analog | Target Receptor | Interaction Type | Method of Determination | Key Finding | Reference |

| Galeterone | Androgen Receptor (AR) | Antagonist | Not specified | Blocks androgen binding to AR. | nih.gov |

| 2-Phenyl benzimidazole | Estrogen Receptor | Binding Affinity | Molecular Docking | High predicted binding energy. | researchgate.net |

Protein-Ligand Interaction Analysis via Biophysical Techniques

Molecular docking and other computational techniques provide valuable insights into the specific interactions between benzimidazole derivatives and their protein targets at the atomic level. These studies help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

Docking analyses of alkylsulfonyl benzimidazole derivatives with the Bcl-2 protein have predicted strong interactions, with binding affinities for some compounds being higher than that of the standard drug vincristine. acs.org For example, compound 27 from this series exhibited a vina score of -9.6 kcal/mol, compared to -6.7 kcal/mol for vincristine. acs.org

Similarly, docking studies of keto-benzimidazoles with EGFR have revealed that these compounds can bind to both the ATP binding site and allosteric sites. ukm.my The presence of a sulfonyl substituent was found to contribute to more stable complexes, with binding energies reaching -8.4 kcal/mol for the T790M mutant of EGFR. ukm.my These interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions. ukm.my The benzimidazole ring itself can participate in π–π stacking and hydrogen bonding with the protein target. researchgate.net

| Compound/Analog Class | Protein Target | Technique | Predicted Binding Energy (kcal/mol) | Key Interaction Sites | Reference |

| Alkylsulfonyl benzimidazole | Bcl-2 | Molecular Docking (AutoDock Vina) | up to -9.6 | Not specified | acs.org |

| Keto-benzimidazoles | EGFR (T790M mutant) | Molecular Docking (AutoDock Vina) | up to -8.4 | ATP and allosteric binding sites | ukm.my |

| Benzimidazole-thiadiazole derivatives | Casein kinase-2 (CK2) | Molecular Docking | -8.61 | Active site | researchgate.net |

Cellular Pathway Modulation Studies in Non-Human Cell Lines

Beyond direct interactions with enzymes and receptors, benzimidazole analogs can modulate complex cellular signaling pathways, leading to a range of cellular responses, including changes in gene expression and protein activity.

Cell-Based Reporter Gene Assays for Signaling Pathway Elucidation

Reporter gene assays are powerful tools for studying the activation or inhibition of specific signaling pathways. youtube.comyoutube.com In the context of benzimidazole analogs, these assays have been used to identify compounds that modulate pathways critical for cell survival and proliferation.

For example, a high-throughput screening using a luciferase reporter gene under the control of a hypoxia-response element (HRE) identified novel benzimidazole analogs as potent inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. nih.gov Compounds 3a and 3k from this study showed significant inhibition of HIF-1α activity with IC50 values of approximately 0.6 to 2.2 μM in MDA-MB-231 cells. nih.gov

In another study, indolyl-benzimidazole compounds were identified as potent agonists of the Bone Morphogenetic Protein (BMP) signaling pathway. nih.gov Using a luciferase reporter assay, these compounds were shown to activate BMP target genes. nih.gov This activation was found to be dependent on the type I BMP receptor, suggesting a direct or near-direct interaction with the receptor complex. nih.gov

Analysis of Gene Expression and Protein Modulation

The modulation of signaling pathways by benzimidazole analogs ultimately leads to changes in the expression of downstream genes and the activity of key proteins.

In studies of alkylsulfonyl benzimidazole derivatives in MCF-7 breast cancer cells, treatment with compounds 23 and 27 led to a significant downregulation of the BCL-2 gene, with fold changes of 128 and 256, respectively. acs.org This demonstrates a clear link between the compound's activity and the regulation of a key apoptotic gene. acs.org

The 2-aryl benzimidazole derivative 5a was found to not only inhibit EGFR and HER2 activity but also to upregulate the expression of Death Receptor 5 (DR5) in breast cancer cells. nih.gov This upregulation of DR5, a key component of the extrinsic apoptosis pathway, was shown to be mediated through the JNK signaling pathway. nih.gov Furthermore, this compound inhibited the phosphorylation of Akt and Bad, downstream effectors in the PI3K/Akt survival pathway. nih.gov

| Compound/Analog | Cell Line | Pathway/Target | Effect | Method of Analysis | Reference |

| Alkylsulfonyl benzimidazoles (23 , 27 ) | MCF-7 | Bcl-2 | Downregulation of BCL-2 gene expression | qRT-PCR | acs.org |

| 2-Aryl benzimidazole 5a | Breast cancer cells | DR5 | Upregulation of DR5 expression | Western Blot | nih.gov |

| 2-Aryl benzimidazole 5a | Breast cancer cells | PI3K/Akt | Inhibition of Akt and Bad phosphorylation | Western Blot | nih.gov |

| Indolyl-benzimidazoles | C2C12 | BMP/Smad | Increased phosphorylation of Smad1/5/8 | Western Blot | nih.gov |

Investigation of Cellular Processes (e.g., cell cycle, apoptosis)

Research into benzimidazole derivatives has frequently highlighted their impact on fundamental cellular processes, particularly cell cycle progression and apoptosis (programmed cell death), which are critical in cancer research.

A number of studies have demonstrated that various substituted benzimidazoles can induce apoptosis and cause cell cycle arrest in different cancer cell lines. For instance, novel 1,2,5-trisubstituted benzimidazole derivatives have been shown to induce apoptosis in a panel of cancer cells, including Jurkat, K-562, and HeLa cells, with altered mitochondrial membrane potential being a key observation. nih.gov One potent compound from this series, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), induced apoptosis with IC50 values in the low micromolar range and caused an accumulation of cells in the S-phase of the cell cycle. nih.gov

Similarly, a series of 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) cells by inducing apoptosis and activating caspases 3 and 7. nih.gov These compounds also inhibited the P-glycoprotein (P-gp) activity in resistant cells, suggesting a dual mechanism of action. nih.gov

Furthermore, newly synthesized benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been found to suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.govnih.gov These effects were linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell growth and proliferation. nih.govnih.gov

While these studies were not conducted on 2-(3-phenylpropyl)-1H-benzimidazole itself, the consistent findings across a range of benzimidazole analogues strongly suggest that this compound may also possess the ability to interfere with cell cycle regulation and trigger apoptotic pathways in cancer cells. The phenylpropyl substituent at the 2-position could influence the compound's binding affinity to biological targets, potentially modulating its efficacy.

Table 1: Effects of Benzimidazole Analogues on Cellular Processes

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Potential Mechanism | Reference |

| 1,2,5-Trisubstituted benzimidazoles | Jurkat, K-562, HeLa, HCT116, MIA PaCa-2 | Induction of apoptosis, S-phase cell cycle arrest | Mitochondrial dysfunction | nih.gov |

| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazoles | K562S (imatinib-sensitive), K562R (imatinib-resistant) | Induction of apoptosis, Caspase 3/7 activation, P-gp inhibition | Overcoming drug resistance | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazoles | MDA-MB-231, SKOV3, A549 | Cell cycle suppression, Induction of apoptosis | EGFR inhibition | nih.govnih.gov |

| 2-Phenylbenzimidazoles | A549, MDA-MB-231, PC3 | Antiproliferative activity | Not specified | researchgate.net |

Mechanistic Elucidation Utilizing Omics Technologies in Research Models

The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, provides a powerful approach to unraveling the complex mechanisms of action of chemical compounds.

Although no specific transcriptomic or proteomic studies have been published for this compound, research on other benzimidazole compounds offers valuable insights. For example, a transcriptome analysis of Staphylococcus aureus treated with substituted benzimidazoles identified putative drug targets and provided a foundation for developing these molecules as antimicrobial agents. nih.gov

In the context of cancer, transcriptomic and proteomic analyses could reveal the downstream signaling pathways affected by this compound. Based on studies of related compounds, one might expect to see changes in the expression of genes and proteins involved in cell cycle control (e.g., cyclins, cyclin-dependent kinases), apoptosis (e.g., Bcl-2 family proteins, caspases), and cellular stress responses.

Metabolomic studies can illuminate the metabolic reprogramming induced by a compound. Research on the antiparasitic drug benznidazole, a nitroimidazole derivative, in Trypanosoma cruzi revealed significant alterations in the parasite's metabolome. plos.org The study identified multiple benznidazole-derived metabolites and adducts with low molecular weight thiols, indicating that thiol binding capacity is a major part of its mechanism of toxicity. plos.org

For this compound, a metabolomics approach in a relevant cell model could identify specific metabolic pathways that are perturbed. This might include pathways related to energy metabolism, nucleotide synthesis, or redox balance, providing clues to its mechanism of action. A study on the metabolism of nitazenes, a group of benzimidazole-based synthetic opioids, in human liver microsomes identified various metabolites resulting from hydroxylation, desethylation, and dealkylation, highlighting the role of cytochrome P450 enzymes in their biotransformation. nih.gov

Advanced Structure-Mechanism Relationship (SMR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For benzimidazole derivatives, SAR studies have been conducted for various biological activities, including antimicrobial and anti-inflammatory effects. rjptonline.orgnih.govnih.gov These studies have shown that the nature and position of substituents on the benzimidazole scaffold significantly influence the compound's activity. nih.govresearchgate.net

For instance, in the context of anti-inflammatory activity, substitutions at the N1, C2, C5, and C6 positions are particularly important. nih.govnih.gov The presence of a phenyl group at the 2-position, as in 2-phenylbenzimidazoles, has been associated with improved pharmacological activity in some cases. researchgate.net The 3-phenylpropyl group in this compound would be expected to confer a degree of lipophilicity, which could enhance its ability to cross cell membranes and interact with intracellular targets. Advanced SMR studies, potentially employing computational modeling and docking analyses, would be necessary to precisely define the structural features of this compound that are critical for its biological activity and to identify its specific molecular targets.

Pharmacological Characterization in Pre-clinical Models (e.g., organoids, ex vivo tissue preparations)

There is currently no published research on the pharmacological characterization of this compound in advanced pre-clinical models such as organoids or ex vivo tissue preparations. Such studies would be a critical next step in evaluating its therapeutic potential.

Organoid models, which are three-dimensional cell cultures that mimic the architecture and function of an organ, would provide a more physiologically relevant system to test the efficacy and toxicity of the compound compared to traditional 2D cell cultures. Similarly, ex vivo tissue preparations would allow for the assessment of the compound's effects in the context of a more complex tissue environment.

Given the antiproliferative effects observed with many benzimidazole analogues in cancer cell lines, evaluating this compound in patient-derived cancer organoids could offer valuable insights into its potential as a personalized medicine.

Computational and Theoretical Investigations of 2 3 Phenylpropyl 1h Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. For 2-(3-phenylpropyl)-1H-benzimidazole, such studies would provide insights into its stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy gap between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. A hypothetical data table for this analysis would include the energies of the HOMO and LUMO and the calculated energy gap in electron volts (eV).

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on a molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions and reaction sites. Analysis of the Mulliken or Natural Bond Orbital (NBO) charges on individual atoms would provide a quantitative measure of the charge distribution.

Table 2: Hypothetical Atomic Charge Distribution for Key Atoms in this compound

| Atom | Atomic Charge (e) |

|---|---|

| N1 (imidazole) | Data not available |

| C2 (imidazole) | Data not available |

| N3 (imidazole) | Data not available |

Molecular Docking Simulations for Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This is instrumental in drug discovery for understanding potential biological targets and mechanisms of action.

Receptor Grid Generation and Ligand Conformational Sampling

The initial step in docking involves defining the binding site on the receptor and generating a grid that represents its properties. The ligand, this compound, would then be allowed to explore various conformations within this grid to find the most favorable binding pose.

Scoring Function Validation and Binding Affinity Prediction

A scoring function is used to evaluate the different poses of the ligand and predict its binding affinity (often expressed as a binding energy or an inhibition constant, Ki). Validation of the docking protocol is crucial and is often done by redocking a known co-crystallized ligand.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | Data not available |

| Predicted Inhibition Constant (Ki) | Data not available |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility and the stability of its interactions with a receptor. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability of the system.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Time (ns) | Data not available |

| Average RMSD (Å) | Data not available |

Force Field Parameterization and System Equilibration

To simulate a molecule, a "force field" is required. This is a set of mathematical functions and associated parameters that define the potential energy of the system based on the positions of its atoms. For novel or less-studied molecules like this compound, specific parameters may not exist in standard force fields and must be developed.

Force Field Parameterization: The parameterization process for a molecule like this compound typically involves a multi-step approach to ensure the computational model accurately reflects reality. frontiersin.org This process is crucial as the accuracy of the MD simulation is highly dependent on the quality of the force field parameters. nih.gov

Initial Parameter Assignment: Generalized force fields, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), are often used as a starting point. nih.govnih.gov These force fields contain parameters for a wide variety of common chemical fragments. Programs assign these existing parameters based on the atom types and connectivity within the this compound structure. frontiersin.org

Quantum Mechanical (QM) Calculations: To refine the parameters, especially for aspects like partial atomic charges and dihedral (torsional) angles, high-level QM calculations are performed. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to calculate the electron distribution and the energy profile of rotating different bonds within the molecule. nih.govrsc.org For instance, the restrained electrostatic potential (RESP) method is often used to derive atomic charges that accurately reproduce the QM electrostatic potential. nih.gov

Parameter Optimization: The parameters are then optimized by fitting them to the QM data and, where available, to experimental data such as liquid density or heat of vaporization. nih.gov This ensures the force field can reproduce both quantum-level properties and macroscopic physical characteristics.

System Equilibration: Once the force field is established, the system (e.g., the molecule in a solvent like water) must be equilibrated before the main "production" simulation can be run. Equilibration is a critical step to bring the system to the desired temperature and pressure and to allow it to relax into a stable state. chemrxiv.org

A typical equilibration protocol involves several stages:

Minimization: The system's energy is minimized to remove any unfavorable atomic clashes or overlaps that might have been introduced during the initial setup. nih.govacs.org

Heating (NVT Ensemble): The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). nih.govacs.org This is often done with restraints on the solute molecule to allow the solvent to arrange itself around it.

Density Equilibration (NPT Ensemble): The system is then simulated at constant temperature and pressure (NPT ensemble) to allow the density of the simulation box to adjust and reach a stable value. nih.govacs.org

Final Unrestrained Equilibration: A final period of unrestrained simulation is run to ensure the entire system is stable before starting the production run for data collection. acs.org

Trajectory Analysis and Free Energy Landscape Mapping

Following a successful equilibration, a long production MD simulation is performed, generating a "trajectory"—a record of the positions, velocities, and energies of all atoms over time. youtube.com Analysis of this trajectory provides detailed insights into the molecule's dynamic behavior.

Trajectory Analysis: Several key metrics are calculated from the trajectory to understand the system's stability and the molecule's flexibility:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD value suggests the simulation has reached equilibrium. researchgate.netsemanticscholar.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the molecule are more flexible or rigid by measuring the fluctuation of each individual atom around its average position. researchgate.netsemanticscholar.orgresearchgate.net

Free Energy Landscape Mapping: The free energy landscape is a powerful concept for visualizing the conformational space available to a molecule. It maps the different shapes (conformations) a molecule can adopt to their corresponding free energies. nih.govnih.gov

Methodology: These landscapes are constructed by projecting the high-dimensional trajectory data onto one or more collective variables, such as key dihedral angles or the distance between specific atoms. The probability of finding the molecule in a particular state is then converted into a free energy value.

Interpretation: The landscape reveals the most stable conformations (deep energy wells or basins), the transition states between them (saddle points), and the energy barriers that must be overcome for conformational changes to occur. rsc.org For this compound, this could reveal how the phenylpropyl tail flexes and rotates relative to the benzimidazole (B57391) core, which can be crucial for its interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. mdpi.com

Descriptor Generation and Selection for Model Development

The foundation of any QSAR/QSPR model is the numerical representation of the molecular structure using "descriptors." A wide array of descriptors can be calculated for a molecule like this compound.

Descriptor Generation: Descriptors are categorized based on the type of information they encode. A comprehensive set of descriptors is usually calculated to capture various aspects of the molecular structure. nih.gov

| Descriptor Category | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe a molecule's ability to participate in electronic interactions, such as hydrogen bonding or electrostatic interactions. researchgate.net |

| Steric/Topological | Molecular weight, Molar refractivity, Surface area, Shape indices | Relate to the size, shape, and branching of the molecule, which are crucial for fitting into a biological target's binding site. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Important for pharmacokinetic properties like absorption and membrane permeability. |

| 3D Descriptors | 3D-MoRSE, WHIM | Capture three-dimensional information about the atomic arrangement in space. |

Descriptor Selection: From a large pool of generated descriptors, it is crucial to select a smaller subset of the most relevant ones to build a robust and interpretable model. Including too many or irrelevant descriptors can lead to overfitting.

Correlation Analysis: A correlation matrix is often used to identify and remove descriptors that are highly correlated with each other (multicollinearity), as they provide redundant information. nih.gov

Feature Selection Algorithms: Various algorithms, such as stepwise regression, genetic algorithms, or machine learning-based methods like Random Forest, are employed to identify the subset of descriptors that best correlates with the observed activity or property. nih.gov

Statistical Validation and Predictive Power Assessment of QSAR Models

A QSAR model is only useful if it is statistically robust and can accurately predict the properties of new compounds. Therefore, rigorous validation is a critical step in the modeling process. nih.gov Validation is typically divided into internal and external procedures. basicmedicalkey.com

Internal Validation: Internal validation assesses the stability and robustness of the model using the same dataset on which it was built. basicmedicalkey.comderpharmachemica.com

External Validation: External validation is considered the most stringent test of a model's predictive power. It involves splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" data). basicmedicalkey.comresearchgate.net

| Statistical Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred or Q²ext (External R²) | Measures the predictive ability of the model on the external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and experimental values. | As low as possible |

The Organization for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes, emphasizing the need for a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.comresearchgate.net

In Silico Prediction Methodologies for ADME Properties (Focus on Methodological Aspects)

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in modern drug discovery. researchgate.net They allow for the early identification of candidates with poor pharmacokinetic profiles, saving time and resources. nih.gov These predictions are typically based on the molecular structure of the compound, such as this compound.

The methodologies behind these predictions can be broadly categorized:

Property-Based QSPR Models: Many ADME properties are predicted using QSPR models similar to those described in section 5.4. For example, models for properties like aqueous solubility (LogS), blood-brain barrier penetration (LogBB), and plasma protein binding are built by correlating calculated molecular descriptors with experimental data for a large set of diverse compounds. eijppr.com

Rule-Based Systems: These systems use a set of predefined rules or structural alerts. A well-known example is Lipinski's Rule of Five, which identifies compounds that are likely to have poor oral absorption based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. eijppr.com

Physicochemical Property Calculations: Some ADME-related properties are calculated directly from the structure. For instance, the Topological Polar Surface Area (TPSA), which is the surface sum over all polar atoms, is a good predictor of intestinal absorption and brain penetration. eijppr.com

Metabolism Prediction: Predicting metabolism is more complex. Methodologies often involve identifying potential sites of metabolism on the molecule using knowledge of common metabolic reactions mediated by enzymes like the Cytochrome P450 (CYP) family. Some tools use 3D models of CYP enzymes to dock the compound and predict which sites are most accessible for reaction.

Integrated Software and Web Tools: Several freely accessible and commercial software packages integrate these various methodologies to provide a comprehensive ADME profile. Tools like SwissADME and pkCSM use a combination of QSPR models, rule-based filters, and physicochemical calculations to predict a wide range of properties. nih.govmdpi.com

The table below summarizes common ADME properties and the methodological aspects of their in silico prediction.

| ADME Property | Methodological Approach | Key Descriptors/Inputs |

| Absorption (e.g., Human Intestinal Absorption) | QSPR Models, Rule-based filters (e.g., Lipinski's Rule) | LogP, TPSA, Molecular Weight, H-bond donors/acceptors |

| Distribution (e.g., Blood-Brain Barrier Penetration) | QSPR Models | LogP, PSA, Molecular Size |

| Metabolism (e.g., CYP Inhibition/Substrate) | Substructure matching, 3D Pharmacophore models, Docking | Identification of metabolic "soft spots", structural motifs known to interact with CYP enzymes |

| Excretion (e.g., Total Clearance) | QSPR Models | LogP, Solubility, Plasma Protein Binding estimates |

These computational approaches provide a powerful framework for evaluating the potential of this compound and its derivatives in a drug discovery context, guiding further experimental investigation.

Advanced Analytical Techniques for Research on 2 3 Phenylpropyl 1h Benzimidazole

Spectroscopic Methods for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of 2-(3-phenylpropyl)-1H-benzimidazole in solution and the solid state.

1D NMR (¹H and ¹³C): ¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the benzimidazole (B57391) and phenyl rings, the protons of the propyl chain, and the N-H proton of the imidazole (B134444) ring. The chemical shift of the N-H proton can be broad and its position variable depending on the solvent and concentration. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be expected for the carbons of the benzimidazole core, the phenyl group, and the aliphatic propyl chain. rsc.org

Expected ¹H and ¹³C NMR Chemical Shifts: Based on data from structurally similar compounds like 1,3-bis(3-phenylpropyl)-1H-benzimidazole derivatives, the expected chemical shifts can be estimated. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzimidazole Aromatic C-H | 7.20 - 7.70 | 110 - 145 |

| Phenyl C-H | 7.10 - 7.30 | 126 - 141 |

| N-H | 12.0 - 13.0 (in DMSO) | N/A |

| N-CH₂ | ~3.0 - 3.2 | ~45-50 |

| -CH₂- | ~2.1 - 2.3 | ~29-31 |

| Ph-CH₂ | ~2.7 - 2.9 | ~33-35 |

| Benzimidazole Quaternary C | N/A | 130 - 155 |

| Phenyl Quaternary C | N/A | ~141 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the propyl chain and aromatic systems, while HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Solid-State NMR: In the solid state, tautomerism of the N-H proton between the two nitrogen atoms of the benzimidazole ring can be "blocked," leading to distinct signals for otherwise equivalent carbons (C4/C7 and C5/C6). nih.gov Solid-state NMR is crucial for studying these tautomeric equilibria and understanding the effects of crystal packing on the molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration, often involved in hydrogen bonding. researchgate.net C-H stretching vibrations from the aromatic rings are expected around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching of the aromatic rings typically result in bands in the 1625–1450 cm⁻¹ region. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The aromatic ring vibrations often produce strong Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. esisresearch.org

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3400 - 3200 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| C=N and C=C Stretch | 1625 - 1450 | IR, Raman |

| C-H Bending | 1475 - 1370 | IR |

| Ring Vibrations | 1600 - 1400 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to show bands corresponding to π-π* transitions within the conjugated benzimidazole system and the phenyl ring. researchgate.net Typically, benzimidazole derivatives exhibit strong absorption bands at shorter wavelengths (around 240-250 nm) and one or more weaker bands at longer wavelengths (around 270-290 nm). nist.govresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound.

MS and HRMS: The molecular formula of this compound is C₁₆H₁₆N₂. Its exact mass can be determined with high precision using High-Resolution Mass Spectrometry (HRMS), which serves as a definitive confirmation of the elemental composition. nih.gov For C₁₆H₁₆N₂, the calculated monoisotopic mass is approximately 236.1313 Da.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, characteristic ions. The fragmentation pattern provides valuable structural information. For this compound, likely fragmentation pathways include the cleavage of the propyl chain, particularly the benzylic C-C bond, which would lead to a stable tropylium (B1234903) ion (m/z 91) and a benzimidazolyl-ethyl fragment.

Chromatographic Techniques for Separation, Purification, and Quantification in Research Studies

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of benzimidazole derivatives due to its high resolution and sensitivity. hplc.euptfarm.pl

Separation: A common approach for benzimidazoles is reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or an ion-pairing agent to improve peak shape and retention. hplc.euptfarm.pl

Detection:

UV Detection: Due to the strong UV absorbance of the benzimidazole and phenyl chromophores, UV detection is a simple and robust method for quantification. hplc.eu Wavelengths around 280-290 nm are often used for general benzimidazole analysis.

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed, as many benzimidazole derivatives are naturally fluorescent or can be derivatized to be so. hplc.eu

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and allows for simultaneous quantification and structural confirmation. nih.gov

Interactive Data Table: Typical HPLC Parameters for Benzimidazole Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (254 nm, 285 nm), Fluorescence, or MS |

| Injection Volume | 10 - 20 µL |

These parameters are general and require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While benzimidazoles, including this compound, often exhibit low volatility due to their polarity and potential for hydrogen bonding, their analysis by GC can be achieved through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Common derivatization strategies for compounds with active hydrogens, such as the N-H group in the benzimidazole ring, include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. These reactions replace the active proton with a less polar, more volatile group, making the molecule amenable to GC analysis.

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. The retention time, the time it takes for a compound to travel through thecolumn, is a characteristic feature used for identification. A Flame Ionization Detector (FID) or a mass spectrometer (in GC-MS) is typically used for detection and quantification.

Preparative Chromatography for Isolation of Analogues